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molecular formula C12H12O3 B8500269 3-Isopropyl-1-benzofuran-5-carboxylic acid

3-Isopropyl-1-benzofuran-5-carboxylic acid

Cat. No. B8500269
M. Wt: 204.22 g/mol
InChI Key: BSKKKQPCRQXKFE-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 3-isopropyl-1-benzofuran-5-carboxylate (1.20 g, 5.51 mmol) is dissolved in MeOH (20 ml) and water (4 ml), treated drop-wise with 2N NaOH (3.3 ml, 6.6 mmol) and stirred at RT for 2 days, then at 40° C. for 4 h. The volatiles are removed in vacuo, the residue is dissolved in water (10 ml) and the pH is adjusted to 3 with concentrated HCl. The resulting precipitate is isolated via filtration and dried overnight to afford 1.08 g (97%) of 3-isopropyl-1-benzofuran-5-carboxylic acid as a white solid. MS (ESI−) for C12H12O3 m/z: 203.0 (M−H)−.
Name
Methyl 3-isopropyl-1-benzofuran-5-carboxylate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:8]2[CH:9]=[C:10]([C:13]([O:15]C)=[O:14])[CH:11]=[CH:12][C:7]=2[O:6][CH:5]=1)([CH3:3])[CH3:2].[OH-].[Na+]>CO.O>[CH:1]([C:4]1[C:8]2[CH:9]=[C:10]([C:13]([OH:15])=[O:14])[CH:11]=[CH:12][C:7]=2[O:6][CH:5]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Methyl 3-isopropyl-1-benzofuran-5-carboxylate
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)C1=COC2=C1C=C(C=C2)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water (10 ml)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is isolated via filtration
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)C1=COC2=C1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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